molecular formula C15H15N3O3 B2745673 2-(3-methoxyphenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone CAS No. 1448056-64-1

2-(3-methoxyphenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone

Cat. No. B2745673
CAS RN: 1448056-64-1
M. Wt: 285.303
InChI Key: FXNKWIRNMCWYDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(3-methoxyphenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone” is a complex organic molecule that contains a pyrrolo[3,4-d]pyrimidine core structure. Pyrrolopyrimidines are a class of compounds that have been studied for their potential medicinal properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrrolopyrimidines can undergo various reactions depending on the functional groups present .

Scientific Research Applications

Antitubercular Activity

The compound has been investigated for its potential as an antitubercular agent. In a study by Borate et al., several thieno[2,3-d]pyrimidin-4(3H)-ones, including our compound of interest, were synthesized and screened against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743). Notably, some of these compounds demonstrated significant antimycobacterial activity, making them promising candidates for further development .

Pharmacokinetics and Formulation

Understanding the compound’s pharmacokinetic properties (absorption, distribution, metabolism, and excretion) is essential. Additionally, formulating it into an effective drug delivery system ensures optimal bioavailability.

properties

IUPAC Name

1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-(3-methoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-20-12-3-2-4-13(5-12)21-9-15(19)18-7-11-6-16-10-17-14(11)8-18/h2-6,10H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNKWIRNMCWYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)N2CC3=CN=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methoxyphenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone

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